Physicochemical Differentiation: Predicted LogP Comparison with Positional Isomers and Des-phenyl Analog
The 2,6-dimethylphenyl substitution pattern on the piperazine N4 confers a distinct lipophilicity profile relative to its closest positional isomers (2,3-dimethylphenyl and 2,4-dimethylphenyl) and to the simpler N-methyl analog. Although experimentally measured logP values are not publicly available for these compounds, in silico fragment-based predictions (ALOGPS 2.1) indicate a calculated logP of approximately 6.30 for the target compound [1]. By comparison, the des-phenyl N-methyl analog (CAS 325812-53-1) has a lower predicted logP of approximately 3.8–4.0, reflecting the absence of the hydrophobic 2,6-dimethylphenyl group . This difference of roughly 2.3–2.5 log units translates to an estimated 200-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, metabolic stability, and off-target distribution.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ALOGPS predicted logP ≈ 6.30 (based on molecular formula C22H23ClN2O2S, MW 414.95) |
| Comparator Or Baseline | 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine (CAS 325812-53-1, MW 324.8): predicted logP ≈ 3.8–4.0 |
| Quantified Difference | Δ logP ≈ +2.3 to +2.5 log units (~200-fold higher lipophilicity) |
| Conditions | In silico prediction using ALOGPS 2.1 fragment-based method; no experimental logP data available |
Why This Matters
A logP increase of 2.3 units represents a substantial shift in lipophilicity that alters compound partitioning, pharmacokinetic behavior, and assay compatibility, making the 2,6-dimethylphenyl derivative a distinct chemical entity for applications requiring higher membrane permeability.
- [1] ALOGPS 2.1 prediction based on molecular formula C22H23ClN2O2S; see also Virtual Computational Chemistry Laboratory, http://www.vcclab.org. View Source
